molecular formula C10H8N2 B1613718 4H-Pyrrolo[1,2-a]benzimidazole CAS No. 24990-52-1

4H-Pyrrolo[1,2-a]benzimidazole

Cat. No. B1613718
CAS RN: 24990-52-1
M. Wt: 156.18 g/mol
InChI Key: CTTMASDELHSUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic routes have been explored to prepare 4H-Pyrrolo[1,2-a]benzimidazole. Notably, Jiang et al. synthesized a series of new 4H-pyrrolo[1,2-a]benzimidazoles (designated as 2a–2f) . These compounds were confirmed using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectroscopy, and elemental analysis. Compound 2a was further validated by X-ray diffraction.

Scientific Research Applications

Antimicrobial Activity

4H-Pyrrolo[1,2-a]benzimidazoles have been synthesized and tested for antimicrobial activities. Certain compounds in this group show moderate antibacterial properties, with some being notably active against C. albicans, a common fungal pathogen (Jiang et al., 2014).

DNA Cleaving Agents

These compounds have been identified as DNA cleaving agents, showing specificity in cleaving DNA at G and A bases under reducing conditions. They exhibit a unique spectrum of cytotoxicity against various cancer cells, distinguishing them from other antitumor agents (Skibo & Schulz, 1993).

Anticonvulsant Properties

Several 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives have shown promising anticonvulsant effects. The efficacy of these compounds as anticonvulsants varies based on their specific chemical structure and substituents (Chimirri et al., 2001).

Antitumor Activity

Pyrrolo[1,2-a]benzimidazoles have been studied for their antitumor properties. They have been found to have DNA strand cleaving capabilities, which is a valuable trait in the development of new anticancer drugs. Their cytotoxicity is influenced by the variation in their structural components (Islam et al., 1991).

Chemical Synthesis

These compounds are also of interest in chemical synthesis for constructing complex molecular structures. Innovative methods have been developed for synthesizing derivatives of pyrrolo[1,2-a]benzimidazole, which are valuable for various chemical applications (Nicolescu et al., 2013).

properties

IUPAC Name

4H-pyrrolo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTMASDELHSUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623811
Record name 4H-Pyrrolo[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyrrolo[1,2-a]benzimidazole

CAS RN

24990-52-1
Record name 4H-Pyrrolo[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-Pyrrolo[1,2-a]benzimidazole
Reactant of Route 2
4H-Pyrrolo[1,2-a]benzimidazole
Reactant of Route 3
4H-Pyrrolo[1,2-a]benzimidazole
Reactant of Route 4
4H-Pyrrolo[1,2-a]benzimidazole
Reactant of Route 5
4H-Pyrrolo[1,2-a]benzimidazole
Reactant of Route 6
4H-Pyrrolo[1,2-a]benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.